Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-
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Overview
Description
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- is an organic compound with a complex structure that includes a chloroacetamide group and a dihydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- typically involves the chloroacetylation of 4-(2,3-dihydroxypropoxy)aniline. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloroacetamide group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted acetamides .
Scientific Research Applications
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(4-ethylphenyl)acetamide
- Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide)
Uniqueness
Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]- is unique due to its dihydroxypropoxyphenyl group, which imparts specific chemical properties and potential biological activities that are not present in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60082-53-3 |
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Molecular Formula |
C11H14ClNO4 |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H14ClNO4/c12-5-11(16)13-8-1-3-10(4-2-8)17-7-9(15)6-14/h1-4,9,14-15H,5-7H2,(H,13,16) |
InChI Key |
QBOWLLHHQGWOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OCC(CO)O |
Origin of Product |
United States |
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